(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine
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Overview
Description
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and a tetrahydrofuran ring. Compounds with such structures are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the tetrahydrofuran ring through a series of chemical reactions. One common method might involve the use of trifluoroacetaldehyde and a suitable amine precursor, followed by cyclization to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the tetrahydrofuran ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can undergo ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and metabolic stability.
Medicine
In medicinal chemistry, compounds with trifluoromethyl groups are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are advantageous.
Mechanism of Action
The mechanism by which (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine: can be compared with other fluorinated amines and tetrahydrofuran derivatives.
Trifluoromethylated Amines: These compounds share the trifluoromethyl group but may differ in the rest of the structure.
Tetrahydrofuran Derivatives: These compounds contain the tetrahydrofuran ring but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m0/s1 |
InChI Key |
YHDUNAWVOZKFKD-AKGZTFGVSA-N |
Isomeric SMILES |
C1CC(OC1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)N |
Origin of Product |
United States |
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